Dual MTS Groups for Covalent Crosslinking
N,N-Bis(ethylmethanethiosulfonate) Biotinamide possesses two methanethiosulfonate reactive groups, whereas the widely used comparator MTSEA-biotin contains only one . This structural difference directly dictates functionality: the bis-MTS compound can crosslink two proximal cysteine residues, a capacity absent in mono-MTS reagents [1]. While direct crosslinking efficiency data for this specific compound is not publicly available in primary literature, class-level inference from the broader MTS crosslinking literature establishes that bis-MTS reagents are the required tool for proximity mapping studies [2].
| Evidence Dimension | Number of Reactive MTS Groups |
|---|---|
| Target Compound Data | 2 methanethiosulfonate groups |
| Comparator Or Baseline | MTSEA-biotin: 1 methanethiosulfonate group |
| Quantified Difference | 2-fold increase in reactive moieties; enables crosslinking functionality |
| Conditions | Structural comparison based on molecular formula and vendor specifications |
Why This Matters
For experiments requiring covalent bridging of two thiols (e.g., spatial constraint mapping, protein-protein interaction stabilization), the bis-MTS compound is the only viable procurement choice; mono-MTS analogs cannot perform this function.
- [1] BZWZW. N,N-Bis(ethylmethanethiosulfonate) Biotinamide-B433900. Standard Substance Information. Accessed 2026. View Source
- [2] Tomita, T. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol. 2018. View Source
